Antiplatelet Aggregation vs. Aspirin
In a direct head-to-head comparison of ten anthraquinone derivatives using an ADP-induced in vitro platelet aggregation assay, rhein demonstrated an antiplatelet potency 5.02 times higher than that of aspirin, quantified as relative biopotency using bioavailability software [1]. In the same study, the antiplatelet activities of aloe-emodin, chrysophanol, and physcion were equivalent to aspirin (approximately 1-fold), establishing rhein as one of the two most potent antiplatelet aglycones among the tested rhubarb anthraquinones alongside emodin (5.15× aspirin) [1]. Molecular docking analysis further validated this differentiation, showing rhein binds to the P2Y12 receptor with an estimated inhibition constant (Ki) of 5.73 μmol/L, indicating a strong inhibitory effect at lower concentrations compared to structurally related anthraquinones lacking the carboxylic acid moiety at C2 position [1].
| Evidence Dimension | Antiplatelet aggregation biopotency relative to aspirin |
|---|---|
| Target Compound Data | Rhein: 5.02× aspirin potency; P2Y12 receptor Ki = 5.73 μmol/L |
| Comparator Or Baseline | Aspirin: 1.00× (reference baseline); Aloe-emodin: ~1×; Chrysophanol: ~1×; Physcion: ~1×; Emodin: 5.15× aspirin |
| Quantified Difference | Rhein exhibits 5.02-fold greater antiplatelet potency than aspirin; rhein exceeds aloe-emodin, chrysophanol, and physcion by approximately 5-fold |
| Conditions | ADP-induced platelet aggregation in vitro; molecular docking to P2Y12 receptor; rhein and comparators tested at multiple concentrations with biopotency calculated by bioavailability software |
Why This Matters
This quantitative differentiation enables targeted procurement for cardiovascular pharmacology studies where antiplatelet potency is a key selection criterion among rhubarb anthraquinones.
- [1] Preliminary study on antiplatelet aggregation of 10 anthraquinones in Rhei Radix et Rhizoma based on bioassay. Zhongcaoyao. 2018;49(24):859-865. Chinese. View Source
